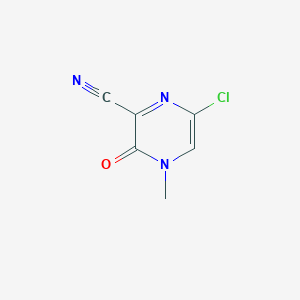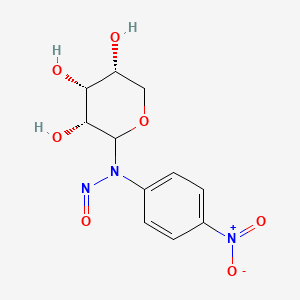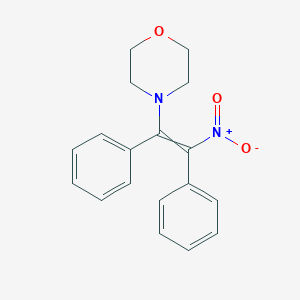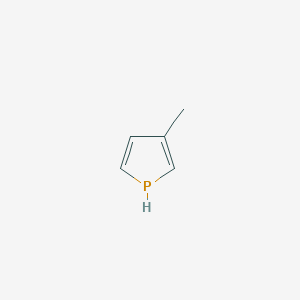![molecular formula C13H10O3 B14324502 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 106261-85-2](/img/structure/B14324502.png)
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is a chemical compound with a complex structure that includes a naphthoquinone core fused with a pyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione can be achieved through various methods. One notable approach involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50°C. This method is environmentally friendly and provides high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of glycerol as a green solvent and the potential for recycling reaction media are key considerations in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions include quinone and hydroquinone derivatives, as well as substituted naphthoquinones, which can exhibit diverse biological activities .
Aplicaciones Científicas De Investigación
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of oxidative stress and apoptosis in cancer cells. The compound can generate reactive oxygen species (ROS) that damage cellular components, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
β-Lapachone: A natural product with a similar naphthoquinone core, known for its anticancer properties.
Naphthoquinone Derivatives: Compounds with similar structures that exhibit diverse biological activities, including antitumor and antibacterial properties.
Uniqueness
3,4-Dihydro-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its fused pyran ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
106261-85-2 |
|---|---|
Fórmula molecular |
C13H10O3 |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-benzo[g]chromene-5,10-dione |
InChI |
InChI=1S/C13H10O3/c14-11-8-4-1-2-5-9(8)12(15)13-10(11)6-3-7-16-13/h1-2,4-5H,3,6-7H2 |
Clave InChI |
QVXBGFZUJLBQNF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(=O)C3=CC=CC=C3C2=O)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(Morpholin-4-yl)methylidene]-1-(4-nitrophenyl)butan-1-one](/img/structure/B14324490.png)
![Dimethyl[(oxolan-2-yl)methyl]phosphane](/img/structure/B14324491.png)

![N-[2-(6,7-Dichloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B14324500.png)

![2-Propanol, 1-(ethylphenylamino)-3-[(oxiranylmethyl)phenylamino]-](/img/structure/B14324531.png)
